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Compound of Interest

2-(3,4-Difluorophenyl)oxolan-3-
Compound Name:
amine

Cat. No.: B15094834

Get Quote

Executive Summary

In medicinal chemistry, the choice between an oxolane (tetrahydrofuran) and a cyclopropane
amine moiety is rarely a simple swap; it represents a strategic decision between
physicochemical modulation and conformational rigidity.

+ Cyclopropane Amine: Best utilized when rigid vector alignment and metabolic blocking (at
the

-carbon) are required. However, it carries a risk of mechanism-based inhibition (MBI) of
CYPs due to radical ring-opening.

+ Oxolane (Tetrahydrofuran): Best utilized to lower lipophilicity (LogP), attenuate basicity (pKa)
via the inductive effect of oxygen, and introduce a hydrogen bond acceptor. It is generally
metabolically safer but offers less rigid constraint than the cyclopropane ring.
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Feature Oxolane (3-Amino-THF) Cyclopropane Amine
) N Conformational Lock /
Primary Role Solubility/pKa Modulator
Warhead
Basicity (
Lower (~8.0-8.5) Moderate (~9.0)
)
Lipophilicity ( Neutral/Increases vs. open
Lowers LogP (Polar) )
LogP) chain

Metabolic Risk

-Hydroxylation (Low risk)

Ring Opening / CYP

Inactivation (High risk)

Key Application

Peptidomimetics, Kinase

Spacers

GPCR Ligands (H3), LSD1
Inhibitors

Physicochemical & Structural Basis[1][2][3][4][5]

The bioactivity differences stem directly from the electronic and steric properties of the rings.

Basicity Modulation (The Inductive Effect)

The basicity of the amine is critical for membrane permeability and hERG liability.

o Cyclopropylamine: The strain of the cyclopropane ring increases the

-character of the C-C bonds, leaving more

-character for the C-N bond. This makes the nitrogen lone pair slightly less available than in
isopropylamine, but it remains a strong base (

)-

o 3-Aminotetrahydrofuran: The oxygen atom exerts a strong electron-withdrawing inductive

effect (

), significantly lowering the
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of the amine (typically to ~8.0-8.5). This is often used to improve oral bioavailability by
increasing the fraction of neutral species at physiological pH.

Conformational Restriction

o Cyclopropane: Acts as a "pseudo-double bond," locking substituents in a rigid cis or trans
relationship. This is ideal for probing specific receptor sub-pockets (e.g., Histamine H3).

¢ Oxolane: Adopts an "envelope" conformation. While it restricts the amine vector more than
an ethyl chain, it retains some flexibility (puckering), allowing for an "induced fit" that
cyclopropane cannot accommodate.

Case Studies in Bioactivity
Case Study A: The "Warhead" vs. "Scaffold" (LSD1
Inhibitors)

This is the most critical functional distinction.

o Mechanism: Lysine-specific demethylase 1 (LSD1) inhibitors often rely on a
cyclopropylamine warhead. The FAD cofactor oxidizes the amine to an imine, which triggers
a radical ring-opening of the cyclopropane, forming a covalent adduct with the enzyme.

o Oxolane Comparison: An oxolane analog in this position is inactive. The ether ring lacks the
strain energy to undergo the radical ring-opening required for covalent inhibition.

o Takeaway: If the bioactivity relies on mechanism-based inactivation, oxolane is not a viable
bioisostere.

Case Study B: GPCR Ligands (Histamine H3
Antagonists)

In this context, both rings act as spacers.

e Cyclopropane Analogs: Often show superior potency (single-digit nanomolar) because the
rigid ring locks the pharmacophores (e.g., imidazole and distal amine) into the bioactive
conformation, minimizing the entropic penalty of binding.
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o Oxolane Analogs: Typically show reduced potency due to the lack of strict rigidity. However,
they are often employed to fix solubility issues or hERG toxicity seen with the lipophilic
cyclopropane analogs.

Metabolic Stability & Toxicity Profiles[1][6][7]
Cyclopropane: The "Double-Edged Sword"

While cyclopropane blocks metabolic dealkylation at the

-carbon, the ring itself can be a liability.

 Toxicity: As seen with Trovafloxacin, cyclopropylamines can undergo oxidative ring opening
by CYP450s, generating reactive enals that covalently bind to hepatic proteins, leading to
hepatotoxicity.

o Mitigation: Substitution on the ring (e.g., fluorination) can stabilize it, but often at the cost of
basicity changes.

Oxolane: The Oxidative Soft Spot

e Metabolism: The carbons

to the oxygen are susceptible to CYP-mediated hydroxylation, leading to ring opening and
lactone formation.

 Stability: generally considered "safer" than cyclopropylamines regarding reactive metabolite
formation, but may suffer from higher intrinsic clearance (

) if not sterically protected.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting between these two moieties
during Lead Optimization.
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Lead Optimization:
Select Amine Scaffold

Is the mechanism
Covalent/Suicide Inhibition?

Yes: Ring Strain Required No: Spacer/Scaffold Only

Select CYCLOPROPANE Is the Lead Compound
(LSD1, MAO Inhibitors) too Lipophilic (High LogP)?

Yes No

Select OXOLANE Is the Bioactive Conformation
(Lowers LogP, Adds H-Bond Acceptor) Strictly Defined?

Yes (e.g., GPCR Cleft) No / Induced Fit

Select CYCLOPROPANE
(Maximal Rigidity)

Select OXOLANE

(Entropy/Enthalpy Balance)

Risk Alert:
Check for Reactive Metabolites
(Trovafloxacin-like toxicity)

Click to download full resolution via product page
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Caption: Decision tree for selecting between Oxolane and Cyclopropane scaffolds based on
mechanism of action and physicochemical requirements.

Experimental Protocols
Synthesis of 3-Aminotetrahydrofuran (Chiral)

Rationale: Unlike cyclopropylamine which is often purchased or made via reductive amination,
chiral aminotetrahydrofurans require specific construction to ensure enantiopurity.

 Starting Material: L-Malic acid (natural source for chirality).
e Reduction: Reduce L-malic acid to 1,2,4-butanetriol using Borane-DMS (

) in THF.

o Critical Step: Maintain temp < 0°C to prevent over-reduction.

o Cyclization: Treat triol with p-Toluenesulfonic acid (pTsOH) in toluene at reflux. The primary
hydroxyls cyclize to form 3-hydroxytetrahydrofuran.

e Activation & Displacement:
o Convert 3-OH to Mesylate (MsCl,
)-
o Displace with Sodium Azide (
) in DMF (Inversion of configuration).

e Reduction to Amine: Staudinger reduction (

) or Hydrogenation (

) yields the chiral 3-aminotetrahydrofuran.

Microsomal Stability Assay (Comparative)
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Rationale: To empirically verify the metabolic stability differences described in Section 4.

Preparation: Prepare 1 uM solutions of the Oxolane and Cyclopropane analogs in phosphate
buffer (pH 7.4).

¢ Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for
5 min.

e Initiation: Add NADPH-regenerating system (1 mM NADPH final).

e Sampling: Aliquot 50 L att =0, 5, 15, 30, and 60 min into cold acetonitrile (containing
internal standard) to quench.

e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
o Monitor: Disappearance of parent ion.

o Metabolite Search: Look for +16 Da (Hydroxylation) and +14 Da (Oxidation to carbonyl)
peaks. For cyclopropane, specifically look for ring-opened aldehyde adducts (using GSH
trapping if reactive metabolites are suspected).

Comparative Data Summary
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3-

Impact on Drug

Property Aminotetrahydrofu  Cyclopropylamine .
Design
ran
Oxolane improves
LogP (Fragment) -0.4t0 0.0 +0.2 to +0.5 .
water solubility.
_ Oxolane reduces
pKa (Amine) 8.0-8.5 8.9-9.2 o
hERG binding risk.
~22 ~26 Oxolane increases
TPSA
(Ether + Amine) (Amine only) polar surface area.

Metabolic Route

-C hydroxylation

N-dealkylation / Ring

Cyclopropane blocks

-C metabolism but

opening
risks bioactivation.
Cyclopropane is
Bond Angle ~108° (Flexible) 60° (Rigid) superior for rigid
pharmacophores.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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